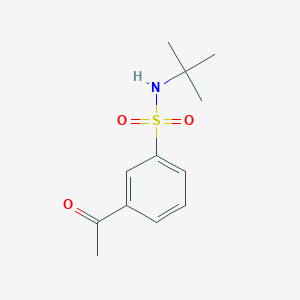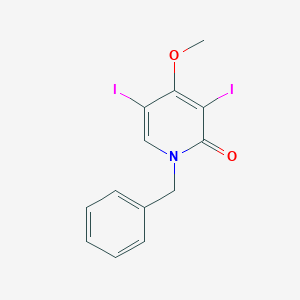
Dimethyl 2-(3-fluorophenyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3-fluorophenyl)butanedioate is an organic compound with the molecular formula C12H13FO4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by methyl and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(3-fluorophenyl)butanedioate typically involves the esterification of 3-fluorophenylacetic acid with dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3-fluorophenyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major product is 3-fluorophenylacetic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the substituent introduced, such as 3-hydroxyphenylbutanedioate or 3-aminophenylbutanedioate.
Aplicaciones Científicas De Investigación
Dimethyl 2-(3-fluorophenyl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3-fluorophenyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The ester groups can also undergo hydrolysis, releasing the active form of the compound that interacts with the target.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(4-fluorophenyl)butanedioate
- Dimethyl 2-(2-fluorophenyl)butanedioate
- Dimethyl 2-(3-chlorophenyl)butanedioate
Uniqueness
Dimethyl 2-(3-fluorophenyl)butanedioate is unique due to the position of the fluorine atom on the phenyl ring. This position can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 3-fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry.
Propiedades
Número CAS |
918866-92-9 |
|---|---|
Fórmula molecular |
C12H13FO4 |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
dimethyl 2-(3-fluorophenyl)butanedioate |
InChI |
InChI=1S/C12H13FO4/c1-16-11(14)7-10(12(15)17-2)8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 |
Clave InChI |
AZARGVZBKPIZIP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC(=CC=C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)




![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)

